molecular formula C6H5F3N2 B046097 5-(Trifluoromethyl)pyridin-3-amine CAS No. 112110-07-3

5-(Trifluoromethyl)pyridin-3-amine

Cat. No. B046097
M. Wt: 162.11 g/mol
InChI Key: NJFRBMFEAGFNDC-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

A mixture of 2-chloro-5-nitro-3-trifluoromethyl-pyridine (30 mg, 0.13 mmol), 10% Pd/C (3 mg, 10% w/w), and MeOH (5 mL) is stirred under 1 atm of hydrogen for 3 h. The mixture is then filtered over Celite® and concentrated in vacuo to give the title compound as an oil. MS (ESI) m/z 162.9 (M+1).
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([N+:12]([O-])=O)=[CH:4][N:3]=1.[H][H]>[Pd].CO>[F:11][C:8]([F:9])([F:10])[C:7]1[CH:6]=[C:5]([NH2:12])[CH:4]=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
Name
Quantity
3 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=NC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.